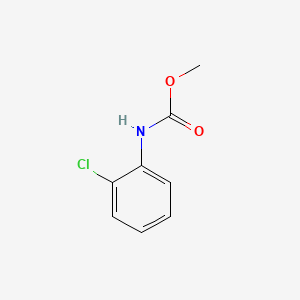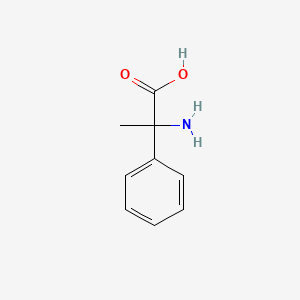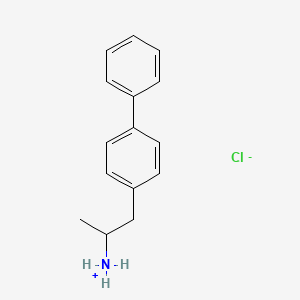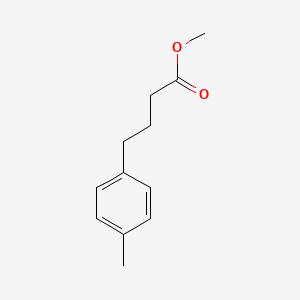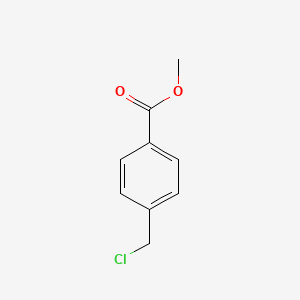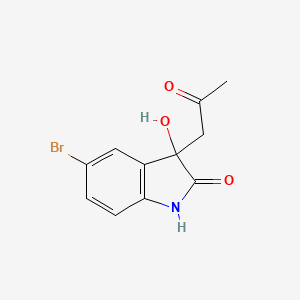
5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
Overview
Description
The compound of interest, 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one, is a brominated indole derivative. Indole derivatives are a significant class of compounds due to their presence in many natural products and pharmaceuticals. They are known for their diverse biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related brominated indole derivatives often involves condensation reactions. For instance, the Schiff base ligand 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI) was prepared via condensation of 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline . Similarly, the synthesis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was achieved through a condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with 1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of brominated indole derivatives is often characterized using various spectroscopic techniques. X-ray diffraction (XRD) is commonly used to confirm the structure, as seen in the study of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole . Additionally, Density Functional Theory (DFT) calculations can be employed to predict and confirm the molecular structure, as demonstrated in the chiral characterization of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one .
Chemical Reactions Analysis
Brominated indole derivatives can participate in various chemical reactions. For example, the Schiff base ligand BHMQMHI and its metal complexes were involved in potentiometric studies to determine stability constants . The reactivity of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, leading to the formation of cyclopropane derivatives, provides insight into the potential reactivity of brominated lactones .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indole derivatives can be deduced from their spectroscopic data and thermal analysis. For instance, the thermal stability of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole was reported to be good up to 215°C . The Schiff base ligand BHMQMHI and its metal complexes were characterized by various techniques, including IR, UV-Vis, mass spectrometry, 1H NMR, ESR, and thermal studies, which provide comprehensive information about their physical and chemical properties .
Relevant Case Studies
The biological evaluation of brominated indole derivatives is of significant interest. The Schiff base BHMQMHI and its metal complexes were screened for in vitro antibacterial and antifungal activities, as well as DNA cleavage activities . These studies are relevant as they demonstrate the potential applications of such compounds in the development of new therapeutic agents.
Scientific Research Applications
Synthetic Pathways and Derivative Studies
Research into compounds structurally related to 5-Bromo-3-hydroxy-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one has focused on synthetic pathways and the creation of derivatives with potential application in various fields including pharmaceuticals and material science.
For instance, studies on indole synthesis, including derivatives and structurally similar compounds, have contributed significantly to the development of new organic synthesis methods. The comprehensive review by Taber and Tirunahari (2011) on indole synthesis highlights the diverse applications of indole derivatives in pharmaceuticals, showcasing the importance of structural manipulation for therapeutic uses Taber & Tirunahari, 2011.
Additionally, research on oxazines and benzoxazines, as reviewed by Sainsbury (1991), offers insights into the synthesis and applications of these compounds in creating electrophilic agents, illustrating the relevance of such compounds in synthetic chemistry Sainsbury, 1991. This research underlines the potential utility of these methodologies for generating novel compounds with specific functional properties.
Pharmacological and Biological Applications
The exploration of tryptophan derivatives, including compounds structurally related to this compound, has unveiled significant biological activities. For example, studies on indole-3-carbinol (I3C) and its major derivatives demonstrate their roles in hepatic protection, suggesting the potential of such compounds in treating liver diseases Wang et al., 2016.
Moreover, research into the antioxidant properties of hydroxycinnamic acids offers insights into structure-activity relationships, which could inform the development of indole derivatives as antioxidants Razzaghi-Asl et al., 2013. Such studies highlight the potential of indole and its derivatives in mitigating oxidative stress-related conditions.
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in medicine, given its usefulness as antibacterials, anti-inflammatories, laxatives, growth hormone secretagogues, and new targets for cancer chemotherapy . Additionally, the method of its synthesis could be optimized for industrial-scale production .
properties
IUPAC Name |
5-bromo-3-hydroxy-3-(2-oxopropyl)-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-6(14)5-11(16)8-4-7(12)2-3-9(8)13-10(11)15/h2-4,16H,5H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEOWMKDHNNNHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2)Br)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101186612 | |
| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76325-66-1 | |
| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76325-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indol-2-one, 1,3-dihydro-5-bromo-3-hydroxy-3-(2-oxopropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076325661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC294553 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294553 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-1,3-dihydro-3-hydroxy-3-(2-oxopropyl)-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101186612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




